2-Methylisothiouronium chloride

Description

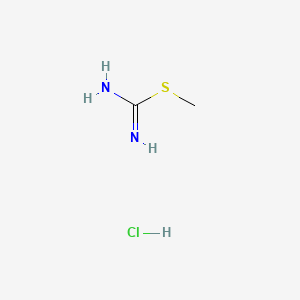

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl carbamimidothioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYWEAYKLGCRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-19-8 (Parent) | |

| Record name | 2-Methylisothiouronium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

126.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53114-57-1 | |

| Record name | Carbamimidothioic acid, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53114-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisothiouronium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methylisothiouronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylisothiouronium chloride: Properties, Synthesis, and Application

Executive Summary

2-Methylisothiouronium chloride, also known as S-Methylisothiourea hydrochloride, is a versatile and highly reactive reagent cornerstone to the synthesis of guanidine-containing compounds. The guanidinium group is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents, making efficient guanidinylation methods critical for drug discovery and development.[1][2] This guide provides an in-depth analysis of the core chemical properties, synthesis methodologies, and practical applications of 2-Methylisothiouronium chloride. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its synthesis and use, and offer insights into safe handling practices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical working knowledge of this essential synthetic building block.

Physicochemical Properties

2-Methylisothiouronium chloride is a white, crystalline, water-soluble solid.[3] Its structure comprises a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom, which is methylated. This S-methylation is pivotal to its reactivity, transforming the sulfur into an excellent leaving group (as methyl mercaptan) and rendering the central carbon highly electrophilic and susceptible to nucleophilic attack by amines.

The physical and chemical properties are summarized in the table below. It is important to distinguish these from the frequently cited properties of its sulfate salt counterpart, which possesses a significantly higher melting point.

| Property | Value | Source(s) |

| CAS Number | 53114-57-1 | [3] |

| Chemical Formula | C₂H₇ClN₂S | [3] |

| Molecular Weight | 126.61 g/mol | Calculated |

| Appearance | White crystalline solid | [3] |

| Melting Point | 59-60 °C | [4][5] |

| Boiling Point | 138.8 °C at 760 mmHg | [3] |

| Density | 1.26 g/cm³ | [3] |

| Solubility | Highly soluble in water | [3] |

| Flash Point | 37.7 °C | [3] |

Synthesis of 2-Methylisothiouronium chloride

The synthesis of 2-Methylisothiouronium salts can be approached through several routes. Historically, the reaction involved highly toxic reagents like dimethyl sulfate.[6] Modern methods prioritize safety and efficiency. A prevalent and safer laboratory- and industrial-scale synthesis involves the acid-catalyzed reaction of cyanamide with methyl mercaptan.[6] This approach avoids hazardous alkylating agents and proceeds with high conversion rates.

The causality behind this synthetic choice is clear: cyanamide provides the core N-C-N backbone of the guanidine, while methyl mercaptan serves as the source of the S-methyl group. The acidic environment, initially provided by a carboxylic acid like acetic acid, protonates the cyanamide, activating it for nucleophilic attack by the sulfur of methyl mercaptan. Subsequent displacement with a strong acid, such as hydrochloric acid, yields the desired chloride salt.

Below is a logical workflow for this synthesis.

Core Application: Guanidinylation of Amines

The primary utility of 2-Methylisothiouronium chloride is as a potent electrophilic reagent for the guanidinylation of primary and secondary amines. This reaction is fundamental to the synthesis of a vast array of molecules in medicinal chemistry, including antihypertensives and other pharmacologically active agents.[6][7]

Mechanistic Insights

The guanidinylation reaction proceeds via a well-understood mechanism. The S-methylisothiouronium cation is a stable, isolable species, yet it possesses a highly electrophilic carbon atom. Upon reaction with an amine, the amine's lone pair of electrons attacks this electrophilic carbon. This addition is the rate-determining step. The reaction typically requires heat (e.g., refluxing in ethanol) to overcome the activation energy.[1] The resulting tetrahedral intermediate is unstable and rapidly eliminates the weakly basic and highly volatile methyl mercaptan (CH₃SH), which serves as an excellent leaving group. The final product is a protonated guanidinium salt.

The use of a non-nucleophilic base (e.g., triethylamine) is sometimes employed to deprotonate the starting amine hydrochloride salt, if applicable, or to neutralize the HCl byproduct, driving the reaction to completion.

Causality of Reagent Choice

The efficacy of 2-Methylisothiouronium chloride stems from a balance of stability and reactivity.

-

Stability: As a salt, it is a stable, weighable solid that is not prohibitively hygroscopic, simplifying handling and stoichiometry calculations.

-

Reactivity: The S-methyl group is a superior leaving group compared to an O-methyl group (as in O-methylisourea) because sulfur is more polarizable and can better stabilize the transient negative charge during the elimination step. This translates to more favorable reaction kinetics.

-

Byproducts: The primary byproduct, methyl mercaptan, is volatile (boiling point ~6 °C), allowing for its easy removal from the reaction mixture, which helps drive the equilibrium towards product formation in accordance with Le Châtelier's principle.

Broader Applications

Beyond its primary role in synthesizing guanidines for pharmaceutical development, 2-Methylisothiouronium chloride and its salts find use in other domains:

-

Agrochemicals: It is utilized as a plant growth regulator, leveraging its biological activity to influence plant development for improved crop yields or stress resistance.[3]

-

Chemical Intermediates: It serves as a precursor for other important sulfur-containing chemicals, such as methyl mercaptan and methanesulfonyl chloride.[6]

Safety and Handling

While comprehensive safety data for the chloride salt is not always readily available, data from the closely related sulfate salt (CAS 867-44-7) provides guidance. The sulfate salt is classified as harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid contact with skin and eyes. Do not inhale dust. Handle in a well-ventilated area or a chemical fume hood.[9]

-

Incompatibilities: Avoid strong oxidizing agents.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic.[3][8]

Experimental Protocols

The following protocols are provided as a self-validating framework. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.

Protocol 1: Synthesis of 2-Methylisothiouronium chloride from Thiourea and Methyl Bromide

This protocol is adapted from established methods for S-alkylation of thiourea.[7] It is a reliable method for laboratory-scale synthesis.

-

Objective: To synthesize 2-Methylisothiouronium chloride via an S-methylisothiourea hydrobromide intermediate.

-

Causality: This two-step, one-pot process first uses the potent alkylating agent methyl bromide for efficient S-methylation. The subsequent addition of methanolic HCl performs an anion exchange to yield the desired chloride salt. Methanol is an excellent solvent for all reactants and intermediates.

| Reagents & Equipment |

| Thiourea (1.0 eq) |

| Methyl Bromide (solution in methanol, 1.2 eq) |

| Absolute Methanol |

| Hydrogen Chloride (gas or concentrated solution) |

| Diethyl Ether (for precipitation) |

| Round-bottom flask with reflux condenser and magnetic stirrer |

| Ice bath |

| Rotary evaporator |

Procedure:

-

Dissolution: In a round-bottom flask, dissolve thiourea (1.0 eq) in absolute methanol under gentle stirring.

-

Rationale: Ensures a homogenous reaction mixture for efficient interaction between reactants.

-

-

Alkylation: Cool the solution in an ice bath. Slowly add a solution of methyl bromide (1.2 eq) in methanol. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.

-

Rationale: The initial cooling controls the exothermic reaction. Using a slight excess of methyl bromide ensures complete conversion of the thiourea.

-

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1 hour.

-

Rationale: Heating accelerates the Sₙ2 reaction to completion.

-

-

Intermediate Formation: Allow the reaction to cool to room temperature and stand overnight. The S-methyl-isothiourea hydrobromide intermediate will be present in the solution.

-

Anion Exchange: To this solution, add a solution of hydrogen chloride (1.1 eq relative to the hydrobromide intermediate) in absolute methanol.

-

Rationale: This introduces a high concentration of chloride ions to facilitate the exchange from the hydrobromide to the hydrochloride salt.

-

-

Solvent Removal: Evaporate the solvent using a rotary evaporator.

-

Rationale: This removes methanol and volatile byproducts (like HBr), concentrating the desired product.

-

-

Recrystallization: Redissolve the resulting residue in a minimal amount of hot ethanol and precipitate the product by adding cold diethyl ether.

-

Rationale: This is a standard purification technique. The product is soluble in hot ethanol but poorly soluble in the non-polar diethyl ether, causing it to crystallize out, leaving impurities behind.

-

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Guanidinylation of a Primary Amine

This protocol provides a general method for reacting an amine with 2-Methylisothiouronium chloride.

-

Objective: To synthesize a substituted guanidinium salt from a primary amine.

-

Causality: The reaction leverages the electrophilicity of the isothiouronium salt. Using ethanol as a solvent allows for heating to reflux, which provides the necessary activation energy for the nucleophilic attack. The workup is designed to separate the polar guanidinium salt product from non-polar byproducts and unreacted starting material.

| Reagents & Equipment |

| Primary Amine (e.g., Benzylamine, 1.0 eq) |

| 2-Methylisothiouronium chloride (1.1 eq) |

| Anhydrous Ethanol |

| Triethylamine (optional, 1.1 eq) |

| Round-bottom flask with reflux condenser and magnetic stirrer |

| Dichloromethane (DCM) |

| Saturated aqueous sodium bicarbonate (NaHCO₃) solution |

| Saturated aqueous sodium chloride (brine) solution |

| Anhydrous magnesium sulfate (MgSO₄) |

| Separatory funnel, Rotary evaporator |

Procedure:

-

Setup: To a round-bottom flask, add the primary amine (1.0 eq), 2-Methylisothiouronium chloride (1.1 eq), and anhydrous ethanol.

-

Rationale: A slight excess of the guanidinylating agent ensures the complete consumption of the potentially more valuable amine.

-

-

Base Addition (Optional): If the starting amine is an HCl salt, add triethylamine (1.1 eq) to the mixture.

-

Rationale: The base deprotonates the amine salt, liberating the free amine which is the active nucleophile.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Refluxing provides the thermal energy to drive the reaction. TLC is used to confirm the consumption of the starting amine.

-

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Redissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Rationale: The NaHCO₃ wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer. The guanidinium salt product will remain in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography as needed.

-

Rationale: Purification removes unreacted starting materials and byproducts, yielding the pure guanidinium salt.

-

References

- Ebnöther, A., & Jucker, E. (1966). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives. U.S. Patent No. 3,267,112. Washington, DC: U.S.

-

Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]

-

Organic Syntheses. s-methyl isothiourea sulfate. Coll. Vol. 2, p.345 (1943); Vol. 15, p.45 (1935). [Link]

-

Gómez-Cárdenas, L. M., et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(10), 2661. [Link]

- Zhang, J. (2012). Synthesis method of S-methyl isothiourea salt.

-

Lipton, M. A. (1998). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Dissertation. [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

-

Janssen Pharmaceutica. (1972). United States Patent Office. Patent No. 3,657,267. [Link]

-

PubChem, National Center for Biotechnology Information. 2-Methyl-2-thiopseudourea. PubChem Compound Summary for CID 5142. [Link]

-

Gless, R. D., & Rapoport, H. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54512. [Link]

-

Wikipedia. Methylchloroisothiazolinone. [Link]

- CN Patent 103467349B.

-

Quzhou Mingfeng Chemical Co., Ltd. S-甲基异硫脲硫酸盐 (S-methylisothiourea sulfate). [Link]

-

LookChem. Cas 352-97-6, Guanidineacetic acid. [Link]

Sources

- 1. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 5. mfchem.net [mfchem.net]

- 6. CN102633701A - Synthesis method of S-methyl isothiourea salt - Google Patents [patents.google.com]

- 7. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]

- 8. 2-Methyl-2-thiopseudourea sulfate | 867-44-7 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Methylisothiouronium Chloride from Thiourea

Introduction: The Strategic Importance of S-Methylisothiouronium Salts

S-Alkylisothiouronium salts are foundational building blocks in modern synthetic chemistry, serving as robust and versatile guanidinylation reagents and precursors for a wide array of heterocyclic systems. Among these, 2-Methylisothiouronium chloride and its related salts are particularly valuable intermediates in the pharmaceutical and agrochemical industries.[1][2][3] Their utility stems from the reactive S-methylisothiourea moiety, which can be readily displaced by nucleophiles, enabling the efficient construction of complex guanidine-containing molecules and substituted pyrimidines.[2][4] This guide provides a detailed examination of the synthesis of 2-Methylisothiouronium chloride from thiourea, focusing on the underlying chemical principles, a field-proven experimental protocol, critical safety considerations, and methods for product characterization.

The Chemistry of S-Methylation: A Mechanistic Perspective

The conversion of thiourea to a 2-methylisothiouronium salt is a classic example of a nucleophilic substitution reaction, specifically an S-alkylation. The causality behind this transformation lies in the electronic structure of the thiourea molecule.

Nucleophilicity of Sulfur: While thiourea possesses two nitrogen atoms and one sulfur atom, the sulfur atom is the most potent nucleophile. This is attributable to several factors:

-

Polarizability: Sulfur is a larger, more polarizable atom than nitrogen, allowing its electron cloud to be more easily distorted to form a new bond with an approaching electrophile.

-

Thione-Thiol Tautomerism: Thiourea exists in equilibrium with its tautomeric form, a thiol-imidic acid. This thiol form explicitly places a lone pair on a highly nucleophilic sulfur atom.

-

Delocalization: In the transition state of S-alkylation, the developing positive charge is delocalized across the N-C-N system, stabilizing the intermediate.[5]

The reaction proceeds via an SN2 mechanism . The nucleophilic sulfur atom of thiourea attacks the electrophilic methyl carbon of a methylating agent (e.g., methyl bromide, methyl iodide, or dimethyl sulfate), displacing the leaving group (Br⁻, I⁻, or CH₃SO₄⁻) in a single, concerted step. This directly yields the corresponding S-methylisothiouronium salt. The choice of methylating agent and solvent can influence reaction rates and yields, but the fundamental mechanism remains consistent.

Experimental Protocol: A Two-Stage Synthesis

This protocol is adapted from established procedures for the synthesis of S-methylisothiouronium salts and their subsequent conversion.[6] It is a robust method that first prepares the hydrobromide salt, which is then efficiently converted to the target hydrochloride salt.

Part A: Synthesis of S-Methylisothiourea Hydrobromide

This initial stage involves the direct S-methylation of thiourea using methyl bromide.

Experimental Workflow Diagram

Caption: Workflow for S-Methylisothiourea Hydrobromide Synthesis.

Materials & Equipment:

-

Three-neck round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Thiourea (CH₄N₂S)

-

Methyl Bromide (CH₃Br)

-

Anhydrous Methanol (CH₃OH)

-

Diethyl Ether ((C₂H₅)₂O)

-

Standard filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Reagent Preparation: In a 1 L three-neck flask, prepare a solution of 38 g of thiourea in 450 mL of absolute methanol. Stir until fully dissolved.

-

Addition of Methylating Agent: Separately, prepare a solution of 76 g of methyl bromide in 200 mL of absolute methanol. Carefully add this solution to the thiourea solution via a dropping funnel over 20 minutes at room temperature with continuous stirring.[6]

-

Reaction: Upon completion of the addition, equip the flask with a reflux condenser and heat the mixture to reflux for one hour.[6]

-

Crystallization: Turn off the heat and allow the reaction mixture to cool and stand at room temperature overnight.

-

Isolation: Dilute the mixture with diethyl ether to induce precipitation of the product. Collect the resulting white precipitate by vacuum filtration.

-

Purification: Recrystallize the crude product from a mixture of methanol and diethyl ether to yield pure S-methylisothiourea hydrobromide.[6]

Part B: Conversion to 2-Methylisothiouronium Chloride

This stage utilizes an excess of hydrogen chloride to displace the hydrobromide, leveraging the volatility of HBr.

Procedure:

-

Preparation: Prepare a solution of 5.5 g of hydrogen chloride gas in 40 mL of absolute methanol in an open vessel (e.g., a beaker) suitable for heating.

-

Salt Exchange: To this methanolic HCl solution, add 3.42 g of the S-methyl-isothiourea hydrobromide prepared in Part A.[6]

-

Evaporation: Gently heat the resulting solution in a well-ventilated fume hood on a steam bath. The volatile components (methanol, excess HCl, and displaced HBr) will evaporate, leaving the crude hydrochloride salt as a residue.[6]

-

Purification: Recrystallize the residue from a mixture of ethanol and diethyl ether to yield purified 2-methylisothiouronium chloride.[6] The product should be dried under vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of the S-methylisothiourea hydrobromide intermediate as described in Part A.

| Reagent | Molar Mass ( g/mol ) | Mass / Volume | Moles | Molar Ratio |

| Thiourea | 76.12 | 38 g | ~0.50 | 1.0 |

| Methyl Bromide | 94.94 | 76 g | ~0.80 | ~1.6 |

| Methanol (Thiourea) | 32.04 | 450 mL | - | Solvent |

| Methanol (MeBr) | 32.04 | 200 mL | - | Solvent |

| Reaction Time | - | 1 hour (reflux) | - | - |

| Reaction Temp. | - | Reflux (~65 °C) | - | - |

Critical Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents involved.

-

General Precautions: All operations must be conducted within a certified chemical fume hood. An emergency shower and eyewash station must be immediately accessible.[7][8]

-

Reagent Hazards:

-

Methyl Bromide/Iodide: These are toxic, volatile, and potential carcinogens.[9][10] Acute exposure can cause severe respiratory and neurological damage. Chronic exposure poses significant health risks. Work with these reagents in a closed or well-ventilated system.[7]

-

Thiourea: Thiourea is a suspected carcinogen and thyroid toxicant.[11] Avoid inhalation of dust and skin contact.

-

Hydrogen Chloride: Highly corrosive to the respiratory tract and skin. Handle concentrated solutions or gas with extreme care.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9] Double-gloving is recommended when handling methylating agents.

-

Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[10]

-

Lab Coat: A flame-resistant, chemical-resistant lab coat is mandatory.[9]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated waste streams must be segregated. Do not discharge into drains.[8][10]

-

First Aid:

-

Inhalation: Move the affected person to fresh air immediately. Seek urgent medical attention.[12]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.

-

Eye Contact: Rinse eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

-

Appearance: 2-Methylisothiouronium chloride is a white crystalline solid.[1]

-

Melting Point: The literature reports melting points ranging from 59-60 °C to 113-116 °C.[3][6] This variation can be due to purity, crystalline form, or residual solvent. A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a distinct singlet for the S-methyl (S-CH₃) protons, typically in the range of δ 2.5-3.0 ppm. The amine (NH₂) protons will appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show a signal for the S-methyl carbon around δ 15-20 ppm and a signal for the central quaternary carbon (N-C=N) at approximately δ 170 ppm.

-

-

Infrared (IR) Spectroscopy: Key signals include N-H stretching vibrations around 3100-3400 cm⁻¹ and a strong C=N stretching band in the region of 1600-1650 cm⁻¹.

By following this comprehensive guide, researchers can safely and efficiently synthesize 2-Methylisothiouronium chloride, a key intermediate for further discovery and development in the chemical and pharmaceutical sciences.

References

- Title: CN102633701A - Synthesis method of S-methyl isothiourea salt Source: Google Patents URL

-

Title: A CONVENIENT PREPARATION OF ALKANESULFONYL CHLORIDES via N-CHLOROSUCCINIMIDE-MEDIATED OXIDATIVE CHLOROSULFONATION OF S-ALKYL ISOTHIOUREA SALTS Source: Organic Syntheses URL: [Link]

-

Title: S-METHYL-ISO-THIOUREA - Uses and synthesis methods Source: ChemBK URL: [Link]

-

Title: HAZARD SUMMARY - Methyl Iodide Source: NJ.gov URL: [Link]

-

Title: The reactivity of thiourea, alkylthioureas, cysteine, glutathione, S-methylcysteine, and methionine towards N-methyl-N-nitrosoaniline in acid solution Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

- Title: Preparation of hydrochloride salts of s-methyl-isothiourea derivatives Source: Google Patents URL

-

Title: The proposed mechanism for the formation of thiourea Source: ResearchGate URL: [Link]

-

Title: S-oxygenation of thiourea results in the formation of genotoxic products Source: PubMed URL: [Link]

-

Title: PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL]PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER Source: Organic Syntheses URL: [Link]

-

Title: s-methyl isothiourea sulfate Source: Organic Syntheses URL: [Link]

-

Title: A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes Source: Royal Society of Chemistry URL: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. S-METHYL-ISO-THIOUREA [chembk.com]

- 3. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. The reactivity of thiourea, alkylthioureas, cysteine, glutathione, S-methylcysteine, and methionine towards N-methyl-N-nitrosoaniline in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]

- 7. samratpharmachem.com [samratpharmachem.com]

- 8. nj.gov [nj.gov]

- 9. calibrechem.com [calibrechem.com]

- 10. westliberty.edu [westliberty.edu]

- 11. S-oxygenation of thiourea results in the formation of genotoxic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Methylisothiouronium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisothiouronium chloride, and its widely studied counterpart, S-methylisothiourea sulfate (SMT), are potent, small-molecule modulators of nitric oxide synthase (NOS) activity. This technical guide provides a comprehensive analysis of the core mechanism of action of 2-methylisothiouronium, focusing on its molecular interactions, isoform selectivity, and the downstream cellular consequences of its activity. We will delve into the structural basis of its inhibitory action, present quantitative data on its potency, and provide detailed, field-proven experimental protocols for researchers to validate and explore its mechanism in their own experimental systems. This guide is intended to be a definitive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of isothiourea-based NOS inhibitors.

Introduction: The Significance of Nitric Oxide Synthase and Its Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule with a vast array of physiological and pathophysiological roles, from neurotransmission and vasodilation to immune responses and host defense.[1] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a key role in synaptic plasticity and neuronal communication.[1]

-

Endothelial NOS (eNOS or NOS-3): Expressed in the endothelium, it is crucial for maintaining vascular tone and cardiovascular homeostasis.[2]

-

Inducible NOS (iNOS or NOS-2): Its expression is induced in various cell types, most notably macrophages, in response to inflammatory stimuli such as endotoxins and cytokines.[2] While critical for pathogen clearance, the sustained high-output of NO from iNOS is implicated in the pathophysiology of various inflammatory conditions, septic shock, and neurodegenerative diseases.[3][4]

The distinct roles of the NOS isoforms underscore the critical need for selective inhibitors. Non-selective inhibition can lead to undesirable side effects, such as hypertension due to eNOS inhibition.[3] Consequently, the development of isoform-selective NOS inhibitors, particularly those targeting iNOS, is a significant area of therapeutic research.[5] 2-Methylisothiouronium and its salts have emerged as important tools in this endeavor.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The primary and most well-characterized mechanism of action of 2-methylisothiouronium is the competitive inhibition of nitric oxide synthase .[3][4] It exerts its effect by competing with the endogenous substrate, L-arginine, for binding to the active site of the enzyme.[3][4] The inhibition of iNOS activity by S-substituted isothioureas like S-methylisothiourea (SMT) can be dose-dependently reversed by the addition of excess L-arginine, confirming the competitive nature of the inhibition.[3][4]

Molecular Interactions at the Active Site

While a crystal structure of a NOS enzyme in complex with 2-methylisothiouronium is not publicly available, molecular docking studies provide valuable insights into its binding mode within the iNOS active site.[6] The isothiourea moiety of the molecule is structurally similar to the guanidinium group of L-arginine, allowing it to form key interactions with residues in the active site.

A computational ligand docking study suggests that 2-methylisothiouronium binds in the active site of iNOS, with the isothiourea group forming hydrogen bonds with key residues that are also involved in binding L-arginine.[6] The methyl group is predicted to occupy a hydrophobic pocket within the active site.[7]

Below is a conceptual diagram illustrating the competitive inhibition at the L-arginine binding site of iNOS.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

-

Cell line expressing the target NOS isoform (e.g., LPS-stimulated RAW 264.7 macrophages for iNOS)

-

2-Methylisothiouronium chloride

-

Cell lysis buffer with protease inhibitors

-

Phosphate-buffered saline (PBS)

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge capable of high-speed centrifugation

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific for the target NOS isoform

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Chemiluminescence or fluorescence imaging system

Procedure:

-

Cell Treatment: Treat intact cells with 2-methylisothiouronium chloride or vehicle control for a specified time.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

-

Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target NOS isoform.

-

Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.

-

Data Analysis: Quantify the band intensities at each temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of 2-methylisothiouronium chloride indicates target engagement.

Pharmacokinetics and Off-Target Considerations

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects, is critical for drug development.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for 2-methylisothiouronium chloride is not extensively reported in publicly available literature. However, some in vivo studies provide insights into its biodistribution and stability. For instance, radiolabeled S-[11C]methylisothiourea has been used as a potential PET tracer to assess iNOS induction, with uptake observed in the liver and lung of LPS-pretreated rats. [8]The stability of this tracer was found to be relatively high in vitro and in vivo. [8]Further dedicated pharmacokinetic studies are necessary to fully characterize its ADME profile.

Off-Target Effects

While the primary mechanism of action is well-established as NOS inhibition, it is crucial to consider potential off-target activities. One study reported that S-aminoethylisothiourea (a related compound) not only inhibited iNOS catalytic activity but also interfered with the induction of iNOS by inhibiting its translation and accelerating its degradation. [9]While this has not been reported for 2-methylisothiouronium, it highlights the importance of comprehensive off-target profiling for this class of compounds. Standard safety pharmacology panels are recommended to de-risk any new chemical entity based on this scaffold.

Conclusion and Future Directions

2-Methylisothiouronium chloride is a valuable research tool and a promising scaffold for the development of therapeutic agents targeting iNOS. Its mechanism as a competitive inhibitor of L-arginine binding is well-supported by experimental evidence. The relative selectivity for iNOS over eNOS and nNOS makes it particularly attractive for mitigating the pathological consequences of excessive NO production in inflammatory and ischemic conditions.

Future research should focus on obtaining high-resolution structural data of 2-methylisothiouronium bound to the different NOS isoforms to rationalize its selectivity and guide the design of next-generation inhibitors with improved potency and isoform specificity. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential to fully evaluate its therapeutic potential and advance it towards clinical applications.

References

- Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516.

- Szabó, C., Southan, G. J., & Thiemermann, C. (1994). Beneficial effects and improved survival in rodent models of septic shock with S-methylisothiourea sulfate, a potent and selective inhibitor of inducible nitric oxide synthase.

- Furfine, E. S., Feldman, P. L., Harmon, M. F., Solinsky, M. G., & Garvey, E. P. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. The Journal of biological chemistry, 269(43), 26677–26683.

- Yang, D. J., Kim, Y., Li, C., Azhdarinia, A., & Yu, D. F. (1996). Synthesis and evaluation of two positron-labeled nitric oxide synthase inhibitors, S-[11C]methylisothiourea and S-(2-[18F]fluoroethyl)isothiourea, as potential positron emission tomography tracers. Journal of medicinal chemistry, 39(26), 5147–5153.

- Sung, H. Y., Lee, A. J., & Kim, Y. C. (2014). Discovery of a natural product-like iNOS inhibitor by molecular docking with potential neuroprotective effects in vivo. PloS one, 9(4), e93993.

- Zemaitis, M. A., & Greene, F. E. (1976). In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. Toxicology and applied pharmacology, 36(3), 631–636.

- Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. The Journal of biological chemistry, 269(43), 26669–26676.

- Zavodnik, I. B., Zavodnik, L. B., Buko, V. U., & Ignatenko, K. V. (2002). Nitric oxide synthase inhibitors containing the carboxamidine group or its isosteres. Current drug metabolism, 3(2), 115–128.

- Li, H., Jamal, J., Yang, W., & Poulos, T. L. (2006). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.

- Ignarro, L. J., Buga, G. M., Wei, L. H., Bauer, P. M., Wu, G., & del Soldato, P. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric oxide : biology and chemistry, 2(3), 155–164.

- Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., & Kiff, R. J. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676.

- Raman, C. S., Li, H., Martásek, P., Král, V., Masters, B. S., & Poulos, T. L. (1998). Crystal structure of constitutive endothelial nitric oxide synthase: a paradigm for pterin function involving a novel metal center. Cell, 95(7), 939–950.

- McGeorge, M., Sherif, M., & Smirk, F. H. (1942). Observations on the properties of S-methyl iso-thiourea sulphate, with particular reference to the circulatory effects. The Journal of physiology, 100(4), 474–483.

- Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383–394.

- Szabó, C., Southan, G. J., & Thiemermann, C. (1994). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction.

-

Wikipedia. (n.d.). Nitric oxide synthase. Retrieved January 22, 2026, from [Link]

- Wildhirt, S. M., Weismüller, S., Gödje, O., Reichart, B., & Pape, H. C. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction.

-

Pharmacology Mentor. (2025). Pharmacokinetics - study of ADME. Retrieved January 22, 2026, from [Link]

- Marletta, M. A. (1994).

- Li, H., & Poulos, T. L. (2014). Structures of human constitutive nitric oxide synthases. Acta crystallographica. Section D, Biological crystallography, 70(Pt 10), 2667–2674.

- Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. The Biochemical journal, 298 ( Pt 2)(Pt 2), 249–258.

- Lynch, J. J., 3rd, Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of pharmacological and toxicological methods, 87, 108–126.

- Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.

- Thasni, K. A., Rathi, M. A., & Ramaswamy, K. (2013). Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase.

-

Drug Design Org. (2004). ADME Properties - Pharmacokinetics. Retrieved January 22, 2026, from [Link]

- Antonie, D., & Batra, S. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv.

- Boruah, M., & Sarma, D. (2025). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific reports, 15(1), 12345.

- Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.

- Corona-Motolinia, D., Pérez-Gallardo, S., & Gómez-Castro, C. (2008). S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ARKIVOC, 2008(5), 200-209.

- Southan, G. J., Szabó, C., & Thiemermann, C. (1996). Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds. British journal of pharmacology, 117(4), 615–622.

- Lynch, J. J., 3rd, Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). Potential functional and pathological side effects related to off-target pharmacological activity. Journal of Pharmacological and Toxicological Methods, 87, 108-126.

- Demirci, H., Polat, Z., Uygun, A., Kadayifci, A., Sager, O., Oztutk, K., ... & Bagci, S. (2016). The Effect of the iNOS Inhibitor S-Methylisothiourea and Hyperbaric Oxygen Treatment on Radiation Colitis in Rats. Gastroenterology research and practice, 2016, 9874561.

- Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of biochemistry, 150(1), 1–3.

- Spratt, T. E., Zydowsky, T. M., & Floss, H. G. (1997). Stereochemistry of the in Vitro and in Vivo Methylation of DNA by (R)- and (S)-N-[2H1,3H]methyl-N-nitrosourea and (R)- and (S)-N-nitroso-N-[2H1,3H]methyl-N-methylamine. Chemical research in toxicology, 10(12), 1412–1419.

- Chayarop, K., Phosrithong, N., & Ungwitayatorn, J. (2019). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules (Basel, Switzerland), 24(18), 3279.

- Scheiber, J., Jenkins, J. L., & Glick, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.

- Ciriaco, M., Ventrice, D., & Russo, E. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. International journal of molecular sciences, 22(16), 8877.

- Al-Sayari, A., Al-Yahya, M., & Al-Majed, A. (2024). Molecular Docking of Key Compounds from Acacia Honey and Nigella sativa Oil and Experimental Validation for Colitis Treatment in Albino Mice. Molecules, 29(1), 123.

-

Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. Retrieved January 22, 2026, from [Link]

Sources

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of two positron-labeled nitric oxide synthase inhibitors, S-[11C]methylisothiourea and S-(2-[18F]fluoroethyl)isothiourea, as potential positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylisothiouronium Chloride: A Technical Guide to a Versatile Reagent in Synthesis and Beyond

Abstract

2-Methylisothiouronium chloride, also known as S-Methylisothiourea hydrochloride, is a highly versatile and reactive compound whose utility extends from foundational organic synthesis to specialized applications in pharmaceutical development and agriculture. Its core function lies in its exceptional ability to act as a guanidinylating agent, providing a direct and efficient pathway for the installation of the guanidine moiety—a functional group prevalent in numerous biologically active molecules. This guide provides an in-depth exploration of the chemical properties, primary applications, and detailed methodologies associated with 2-methylisothiouronium chloride. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their work. We will delve into the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and examine its role in the synthesis of notable pharmaceutical agents and its function as a plant growth regulator.

Introduction and Physicochemical Properties

2-Methylisothiouronium chloride (CAS 53114-57-1) is the hydrochloride salt of S-methylisothiourea.[1][2] The positive charge of the isothiouronium cation is delocalized across the nitrogen and sulfur atoms, rendering the carbon atom highly electrophilic. The S-methyl group serves as an excellent leaving group (as methanethiol), facilitating nucleophilic attack at this carbon. This inherent reactivity is the cornerstone of its utility.

Physically, it is an odorless, white crystalline solid that exhibits high solubility in water.[1][2] Its stability and ease of handling make it a convenient reagent for various laboratory applications.

Table 1: Physicochemical Properties of 2-Methylisothiouronium Chloride

| Property | Value | Reference(s) |

| CAS Number | 53114-57-1 | [1][3] |

| Molecular Formula | C₂H₇ClN₂S | [1] |

| Molecular Weight | 126.61 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Highly soluble in water | [1][2] |

| Synonyms | S-Methylisothiourea hydrochloride; Methylisothiuronium chloride | [2] |

Core Application: The Guanidinylation of Amines

The most prominent application of 2-methylisothiouronium salts is the synthesis of substituted guanidines via the guanidinylation of primary and secondary amines.[4] The guanidinium group is a key pharmacophore in many natural products and synthetic drugs due to its strong basicity and ability to form multiple hydrogen bonds.[5]

Mechanism of Action

The reaction proceeds via a nucleophilic substitution mechanism. The amine nucleophile attacks the electrophilic carbon of the isothiouronium salt. This is followed by the elimination of the weakly basic methanethiol (CH₃SH), a favorable leaving group, to form the stable, resonance-stabilized guanidinium product.[6] The reaction is often performed in a polar solvent like ethanol or DMF and may be facilitated by a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.[6][7]

Experimental Protocol: Guanidinylation of Benzylamine

This protocol is a representative example for the synthesis of a monosubstituted guanidine from a primary amine.

Materials:

-

2-Methylisothiouronium chloride

-

Benzylamine

-

Ethanol (anhydrous)

-

Triethylamine (Et₃N)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-methylisothiouronium chloride (1.27 g, 10 mmol, 1.0 eq).

-

Solvent and Amine Addition: Add 30 mL of anhydrous ethanol, followed by benzylamine (1.07 g, 10 mmol, 1.0 eq) and triethylamine (1.01 g, 10 mmol, 1.0 eq). The triethylamine acts as a base to neutralize the HCl formed and free the amine.[6][8]

-

Reaction: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[6]

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue, benzylguanidinium chloride, can be purified by recrystallization. Triturate the residue with diethyl ether to induce crystallization, then filter the solid and recrystallize from an appropriate solvent system, such as ethanol/ether.[6]

Table 2: Substrate Scope in Guanidinylation Reactions

| Amine Substrate | Activating Agent / Conditions | Yield (%) | Reference(s) |

| Primary Aliphatic Amines | Reflux in Ethanol | Good to Excellent | [6] |

| Secondary Aliphatic Amines | Reflux in Ethanol | Good | [6] |

| Anilines (Aromatic Amines) | DMF, Hünig's base | 55 - 86 | [7] |

| Peptidyl Amines (Solid Phase) | N,N'-diisopropylcarbodiimide (DIC) | Good | [9][10] |

| Various Amines | Mercuric Chloride (HgCl₂) | Clean, Mild | [7][11] |

Application in Drug Development: Synthesis of Cimetidine

A compelling example of the utility of isothiourea intermediates is in the synthesis of Cimetidine , a landmark histamine H₂ receptor antagonist used to treat peptic ulcers.[1][12] Several patented synthetic routes for Cimetidine utilize an N-cyano-S-methylisothiourea derivative, which reacts in a manner analogous to 2-methylisothiouronium chloride.[1][13][14]

The key step involves the reaction of an N-cyano-N',S-dimethylisothiourea intermediate with 4-((2-aminoethyl)thiomethyl)-5-methyl-imidazole. This is followed by a final reaction with methylamine, where the methylamine displaces the S-methyl group to complete the N-cyano-N'-methylguanidine structure of Cimetidine.[1][14] This highlights the reagent's role in constructing complex, pharmacologically active molecules.

Application in Agriculture: A Plant Growth Regulator

Beyond organic synthesis, 2-methylisothiouronium chloride is utilized in agriculture as a plant growth regulator.[1][2] While specific mechanistic studies on the S-methylated form are limited, extensive research on its precursor, thiourea, provides significant insight. Thiourea is known to mitigate the effects of abiotic stresses such as drought, heat, and salinity, and enhance overall plant performance.[15]

The proposed mechanisms involve the modulation of key physiological processes:

-

Nutrient Uptake: As a source of nitrogen and sulfur, it can directly enhance nutrient assimilation.[15]

-

Hormonal Regulation: It can influence the biosynthesis of phytohormones like auxins and abscisic acid, which are critical for growth and stress responses.[15][16]

-

Antioxidant Defense: It can upregulate the activity of antioxidant enzymes, helping plants combat the oxidative damage caused by environmental stressors.[17][18]

It is plausible that 2-methylisothiouronium chloride acts through similar pathways, either directly or after metabolic conversion within the plant. Its application can lead to improved yield and enhanced resistance to adverse environmental conditions.[1][2]

Synthesis of 2-Methylisothiouronium Chloride

The reagent itself is readily synthesized from inexpensive starting materials, primarily thiourea and a methylating agent. A common laboratory preparation involves the S-alkylation of thiourea.

A patent describes a procedure where the hydrobromide or hydriodide salt, formed from the initial alkylation, is converted to the desired hydrochloride salt by dissolving it in methanol saturated with hydrogen chloride gas and evaporating the volatile components.[19]

Safety and Handling

2-Methylisothiouronium chloride is a laboratory chemical and should be handled in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[20]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Storage: Store in a cool, dry place in a tightly sealed container.[20]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[20]

Conclusion

2-Methylisothiouronium chloride is a powerful and efficient reagent with significant applications in both academic research and industrial processes. Its primary role as a guanidinylating agent provides a straightforward method for synthesizing a functional group of high importance in medicinal chemistry, as exemplified by its connection to the synthesis of Cimetidine. Furthermore, its emerging use in agriculture as a plant biostimulant underscores its versatility. The simple synthesis, stability, and predictable reactivity of 2-methylisothiouronium chloride ensure its continued relevance as a valuable tool for chemists and researchers across multiple disciplines.

References

- Process for the preparation of cimetidine. (1988). Google Patents (Patent No. US4855439A).

- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. Retrieved from [Link]

- Synthesis of cimetidine and analogs thereof. (1985). Google Patents (Patent No. US4520201A).

-

Methylisourea hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

- Preparation of hydrochloride salts of s-methyl-isothiourea derivatives. (1966). Google Patents.

- Synthesis method of S-methyl isothiourea salt. (2012). Google Patents (Patent No. CN102633701A).

- Chandrakumar, N. (1996). AN EFFICIENT PROCEDURE FOR THE GUANYLATION OF AMINES USING N,N'-BIS (BENZYLOXYCARBONYL)-S-METHYLISOTHIOUREA. Semantic Scholar.

- Bionda, N., et al. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. Springer Protocols.

-

A process for the preparation of cimetidine. (1988). European Patent Office (Patent No. EP 0279161 A2). Retrieved from [Link]

- Ledesma-García, V. M., et al. (2018). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 23(7), 1779.

-

is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere... Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis and Chemical Biology of Bioactive Guanidine Alkaloids. Grantome. Retrieved from [Link]

-

Methylthiourea. Organic Syntheses Procedure. Retrieved from [Link]

- Cimetidine. (1990). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.

-

Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions. ResearchGate. Retrieved from [Link]

-

Synthesis of Production of Cimetidine. PrepChem.com. Retrieved from [Link]

- Katritzky, A. R., et al. (2006). Synthesis of Guanidines in Solution. Semantic Scholar.

-

Guanidines from S-methylisothiouronium salt. Sciencemadness Discussion Board. Retrieved from [Link]

- Le, P. M., & Dudley, G. B. (2014). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (93), 51999.

- Bionda, N., et al. (2012). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ChemInform, 43(31).

-

Guanidine containing bioactive compounds. ResearchGate. Retrieved from [Link]

- Anjum, S. A., et al. (2019). Potential Mechanisms of Abiotic Stress Tolerance in Crop Plants Induced by Thiourea. Frontiers in plant science, 10, 1326.

-

PLANT GROWTH REGULATORS. PhytoTechnology Laboratories. Retrieved from [Link]

- Waqas, M., et al. (2024). Role of sulfhydryl bioregulator thiourea in mitigating drought stress in crops.

- Larraburu, M. E., et al. (2024). Plant growth-promoting abilities of Methylobacterium sp. 2A involve auxin-mediated regulation of the root architecture. Plant, cell & environment.

- Kocira, S., et al. (2023). Effects of Biostimulants in Horticulture, with Emphasis on Ornamental Plant Production. Agronomy, 13(5), 1365.

- Al-Suhaimi, K. S., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University. Science, 34(3), 101887.

- Dar, M. I., et al. (2020). Plant growth regulators: a sustainable approach to combat pesticide toxicity.

-

Utility of s-benzylthiuronium chloride in the synthesis of heterocyclic systems. ResearchGate. Retrieved from [Link]

- Di Mola, I., et al. (2022). Biostimulant Substances for Sustainable Agriculture: Origin, Operating Mechanisms and Effects on Cucurbits, Leafy Greens, and Nightshade Vegetables Species. Plants (Basel, Switzerland), 11(13), 1761.

- de la O-Arciniega, M., et al. (2023). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. International journal of molecular sciences, 24(17), 13197.

-

The Application of a Foliar Spray Containing Methylobacterium symbioticum Had a Limited Effect on Crop Yield and Nitrogen Recovery in Field and Pot-Grown Maize. OACI. Retrieved from [Link]

-

Plant Nutrition :: Plant Growth Regulators. TNAU Agritech Portal. Retrieved from [Link]

Sources

- 1. US4855439A - Process for the preparation of cimetidine - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-methylisothiouronium chloride | 53114-57-1 [chemicalbook.com]

- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. US4520201A - Synthesis of cimetidine and analogs thereof - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Potential Mechanisms of Abiotic Stress Tolerance in Crop Plants Induced by Thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plant growth-promoting abilities of Methylobacterium sp. 2A involve auxin-mediated regulation of the root architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Plant growth regulators: a sustainable approach to combat pesticide toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US3311639A - Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents [patents.google.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Methylisothiouronium Chloride: A Versatile Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisothiouronium chloride, a salt of S-methylisothiourea, is a versatile and valuable reagent in organic synthesis. Its unique structural features, particularly the presence of a reactive isothiourea moiety, make it a key building block for the introduction of guanidinyl and thiomethyl groups into a wide range of molecular scaffolds. This guide provides a comprehensive overview of 2-Methylisothiouronium chloride, covering its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Core Identity: CAS Number and Chemical Structure

The Chemical Abstracts Service (CAS) has assigned the number 53114-57-1 to 2-Methylisothiouronium chloride.[1] Its chemical formula is C2H7ClN2S.[1] The structure consists of a central carbon atom double-bonded to one nitrogen and single-bonded to another nitrogen and a sulfur atom. The sulfur atom is further bonded to a methyl group. The positive charge of the isothiouronium cation is balanced by a chloride anion.[1]

Caption: Chemical structure of 2-Methylisothiouronium chloride.

Physicochemical Properties

2-Methylisothiouronium chloride is a white crystalline solid with no distinct odor.[1] It is highly soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53114-57-1 | [1] |

| Molecular Formula | C2H7ClN2S | [1] |

| Molar Mass | 126.61 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Odor | Odorless | [1] |

| Solubility | Highly soluble in water | [1] |

| Boiling Point | 138.8 °C at 760 mmHg | [1] |

| Flash Point | 37.7 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

Synthesis of 2-Methylisothiouronium Chloride

The synthesis of S-alkylisothiouronium salts is typically achieved through the S-alkylation of thiourea.[2] A general and robust method for the preparation of 2-Methylisothiouronium chloride involves the reaction of thiourea with a methylating agent such as methyl chloride.

Experimental Protocol: Synthesis from Thiourea and Methyl Chloride

This protocol is based on the well-established reaction between thiourea and alkyl halides.[2][3]

Materials:

-

Thiourea

-

Methyl chloride (gas or condensed liquid)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Stirring apparatus

Procedure:

-

In a well-ventilated fume hood, dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly bubble methyl chloride gas through the stirred solution. Alternatively, if using condensed methyl chloride, add it dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-Methylisothiouronium chloride, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield white crystals of 2-Methylisothiouronium chloride.

Caption: Workflow for the synthesis of 2-Methylisothiouronium chloride.

Applications in Drug Development and Organic Synthesis

2-Methylisothiouronium chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] Its primary utility lies in its ability to act as a guanidinylating agent and a source of a methylthio group.

Guanidinylation Reactions

The isothiouronium moiety is an excellent precursor for the guanidine group, which is a common structural motif in many biologically active molecules. The reaction typically proceeds by nucleophilic attack of an amine on the electrophilic carbon of the isothiouronium salt, followed by the elimination of methanethiol.

Case Study: Synthesis of Famotidine Intermediate

Famotidine is a potent histamine H2-receptor antagonist used to treat gastrointestinal disorders.[4][5][6] The synthesis of famotidine involves the incorporation of a guanidinothiazole moiety, for which 2-Methylisothiouronium salts can be utilized. While the exact industrial synthesis of famotidine may vary, the following represents a plausible synthetic step where a 2-Methylisothiouronium derivative could be employed.

Caption: Role of 2-Methylisothiouronium chloride in Famotidine synthesis.

Reaction Mechanism: S-Methylation of Thiourea

The synthesis of 2-Methylisothiouronium chloride proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic methyl group of methyl chloride.[2] The lone pair of electrons on the sulfur atom initiates the bond formation with the carbon atom of the methyl group, while simultaneously, the carbon-chlorine bond breaks, with the chloride ion acting as the leaving group.

The reactivity of the sulfur atom in thiourea is enhanced by its ability to exist in a tautomeric form, although the thione form is predominant. The S-methylation is generally a facile and high-yielding reaction.[7]

Safety and Handling

While specific safety data for 2-Methylisothiouronium chloride is not extensively available, information for the closely related S-Methylisothiourea sulfate provides valuable guidance.[8][9] It is classified as harmful if swallowed.[9]

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.[9] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.

-

First Aid:

-

If swallowed: Rinse mouth and seek medical attention.[9]

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

2-Methylisothiouronium chloride is a fundamental and versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. Its straightforward synthesis, coupled with its ability to serve as an efficient guanidinylating and methylthiolating agent, ensures its continued importance in the development of new chemical entities. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and effective utilization in research and development.

References

-

Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. (2025). Nature Scientific Reports. [Link]

- Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents. (n.d.).

-

methylthiourea - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Preparation and evaluation of famotidine polymorphs. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

(1α,2β,6α)-2,6-DIMETHYLCYCLOHEXANECARBONITRILE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Synthesis, growth and characterization of S‐benzyl isothiouronium chloride single crystals. (2006). Crystal Research and Technology. [Link]

-

Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. (2019). MDPI. [Link]

-

SYNTHESIS template v2.0 - Paper - PSP - Special Topic.dotx. (n.d.). Thieme. [Link]

-

C1 Building Blocks: New Approaches for Thiomethylations and Esterification. (2023). Uppsala University. [Link]

- EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents. (n.d.).

-

Novel synthesis of 2'-O-methylguanosine. (2003). Organic Letters. [Link]

-

(PDF) Preparation of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via N-Chlorosuccinimide Mediated Oxidative Chlorosulfonation. (2015). ResearchGate. [Link]

-

Thiourea - Wikipedia. (n.d.). Wikipedia. [Link]

-

Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. (2019). MDPI. [Link]

-

The reactivity of thiourea, alkylthioureas, cysteine, glutathione, S-methylcysteine, and methionine towards N-methyl-N-nitrosoaniline in acid solution. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

2-Methylthioethyl chloride | CAS#:542-81-4 | Chemsrc. (n.d.). Chemsrc. [Link]

-

A method for improving the properties of famotidine. (2023). RSC Advances. [Link]

-

Safety Data Sheet: 2-methyl-2H-isothiazol-3-one hydrochloride. (n.d.). Chemos GmbH & Co.KG. [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

-

2-Methyl-2-thiopseudourea | C2H6N2S | CID 5142 - PubChem. (n.d.). PubChem. [Link]

-

2-Methylpropanoyl chloride - ChemBK. (2024). ChemBK. [Link]

-

Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem. (n.d.). PubChem. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Thiourea - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. EP1361221A1 - A process for the preparation of a combination of famotidine polymorphs A and B - Google Patents [patents.google.com]

- 6. A method for improving the properties of famotidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The reactivity of thiourea, alkylthioureas, cysteine, glutathione, S-methylcysteine, and methionine towards N-methyl-N-nitrosoaniline in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Methylisothiouronium Chloride: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of versatile reagents in the successful execution of complex synthetic pathways. 2-Methylisothiouronium chloride, also known as S-Methylisothiourea hydrochloride, stands out as a fundamental building block, particularly in the construction of guanidine-containing molecules, which are prevalent in numerous biologically active compounds. This guide is designed to move beyond a simple recitation of facts, offering a deeper understanding of the causality behind its chemical behavior and practical application. The protocols and data presented herein are curated to provide a self-validating framework, empowering researchers to confidently and effectively utilize this important synthetic tool.

Core Molecular and Physical Characteristics

2-Methylisothiouronium chloride is a salt consisting of the 2-methylisothiouronium cation and a chloride anion. Its structure is characterized by a planar guanidinium-like core with an S-methyl group, which is key to its reactivity.

Figure 1: Structure of 2-Methylisothiouronium chloride.

Table 1: Physical and Chemical Properties of 2-Methylisothiouronium Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇ClN₂S | [1] |

| Molecular Weight | 126.61 g/mol | [1] |

| CAS Number | 53114-57-1 | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | Data for the chloride salt is not consistently reported. The related sulfate salt, S-Methylisothiourea sulfate, has a melting point of 240-241 °C (decomposes). | |

| Boiling Point | ~138.8 °C at 760 mmHg (Predicted) | [1] |

| Density | ~1.26 g/cm³ (Predicted) | [1] |

| Solubility | Highly soluble in water. Soluble in polar protic solvents like ethanol. | [1] |

Synthesis and Purification

The most common and straightforward synthesis of 2-methylisothiouronium salts involves the S-alkylation of thiourea with a methylating agent.

Experimental Protocol: Synthesis of 2-Methylisothiouronium Iodide (a common precursor)

This protocol is adapted from established literature procedures for the synthesis of S-alkylisothiouronium salts.

Materials:

-

Thiourea

-

Iodomethane (Methyl iodide)

-

Methanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in methanol.